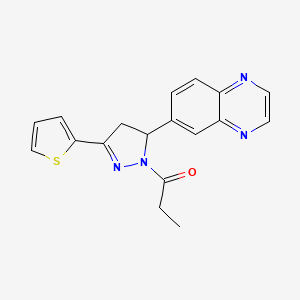

1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-(Quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a complex organic compound featuring a quinoxaline moiety fused to a pyrazole ring, which is further substituted with a thiophene group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoxaline core. One common approach is the condensation of 1,2-diamines with 1,4-diketones to form the quinoxaline ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of corresponding quinoxaline derivatives with higher oxidation states.

Reduction: Reduction products may include various reduced forms of the compound.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including those containing quinoxaline and thiophene moieties, exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of thiazol-4-one/thiophene-bearing pyrazole derivatives that showed potent activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound 7b , a derivative closely related to 1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against these pathogens .

Anticancer Properties

The structure of this compound suggests potential anticancer activity due to its ability to inhibit specific signaling pathways involved in tumor growth. Studies focusing on quinoxaline derivatives have indicated that modifications in the molecular structure can enhance their effectiveness as anticancer agents by targeting the NFκB signaling pathway .

Anti-inflammatory Effects

Compounds similar to this compound have also shown promising anti-inflammatory effects. Research indicates that certain pyrazole derivatives can stabilize red blood cell membranes and exhibit high percentages of membrane stabilization (up to 99.25%), suggesting their potential use in treating inflammatory conditions .

DNA Gyrase Inhibition

Recent findings indicate that some pyrazole-based compounds can inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication. This inhibition could lead to the development of new antibacterial agents with mechanisms distinct from traditional antibiotics .

Microwave-Assisted Synthesis

Microwave-assisted reactions have been employed to enhance the efficiency and yield of quinoxaline derivatives. This method allows for rapid heating and improved reaction conditions, leading to higher yields compared to conventional heating methods .

Catalytic Approaches

Various catalytic systems have been explored for synthesizing pyrazole derivatives. For instance, piperidine-catalyzed reactions in ethanol have been shown to produce high yields of target compounds through condensation reactions involving substituted hydrazines and carbonyl compounds .

Photophysical Properties

The incorporation of thiophene and quinoxaline units in materials science has led to the development of luminescent complexes suitable for optoelectronic applications. Compounds similar to this compound have been investigated for their photophysical properties in Ir(III) complexes, showing promising luminescence under ambient conditions .

Potential Use in Organic Electronics

The electronic properties imparted by quinoxaline and thiophene moieties make these compounds suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films while maintaining desirable electronic characteristics is crucial for device performance.

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would depend on the context of its use.

Comparaison Avec Des Composés Similaires

1-(3-(4-Chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

1-(3-(3-Methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Uniqueness: This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds. Its thiophene group, in particular, may confer distinct properties that are not present in other quinoxaline derivatives.

Activité Biologique

The compound 1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (hereafter referred to as Compound A ) belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications based on recent research findings.

Chemical Structure

Compound A features a complex structure that includes a quinoxaline moiety, a thiophene ring, and a pyrazole core. The structural formula can be represented as follows:

The biological activity of Compound A is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Inhibition of Kinases : Compound A has been shown to inhibit specific kinases involved in cellular signaling pathways. For instance, it has demonstrated inhibitory effects on ALK5 (activin receptor-like kinase 5), with an IC50 value reported at 0.013 µM, indicating potent activity against this target .

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating the NF-kB signaling pathway. Inhibitory assays revealed that it can reduce TNFα-induced NF-kB activity by approximately 15–45% .

Biological Assays and Efficacy

Various studies have evaluated the biological efficacy of Compound A through different assays:

Table 1: Summary of Biological Assays

Case Studies

Several case studies highlight the potential therapeutic applications of Compound A:

- Cancer Therapy : In a study examining the effects of various quinoxaline derivatives, Compound A was noted for its ability to inhibit cancer cell proliferation in vitro. The compound's mechanism involves targeting specific kinases that regulate cell growth and survival pathways.

- Neurological Disorders : Research indicates that quinoxaline derivatives, including Compound A, may possess neuroprotective properties. They have been evaluated for their ability to mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.

- Inflammatory Diseases : The anti-inflammatory properties of Compound A make it a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Propriétés

IUPAC Name |

1-(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4OS/c1-2-18(23)22-16(11-15(21-22)17-4-3-9-24-17)12-5-6-13-14(10-12)20-8-7-19-13/h3-10,16H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWKSSQURDCOJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.